N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 571149-74-1
VCID: VC6341619
InChI: InChI=1S/C15H17NO3S/c1-11-4-9-15(10-12(11)2)20(18,19)16(3)13-5-7-14(17)8-6-13/h4-10,17H,1-3H3
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O)C
Molecular Formula: C15H17NO3S
Molecular Weight: 291.37

N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide

CAS No.: 571149-74-1

Cat. No.: VC6341619

Molecular Formula: C15H17NO3S

Molecular Weight: 291.37

* For research use only. Not for human or veterinary use.

N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide - 571149-74-1

Specification

CAS No. 571149-74-1
Molecular Formula C15H17NO3S
Molecular Weight 291.37
IUPAC Name N-(4-hydroxyphenyl)-N,3,4-trimethylbenzenesulfonamide
Standard InChI InChI=1S/C15H17NO3S/c1-11-4-9-15(10-12(11)2)20(18,19)16(3)13-5-7-14(17)8-6-13/h4-10,17H,1-3H3
Standard InChI Key CLAVCJKSZDAUGR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

N-(4-Hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide (CAS No. 571149-74-1) belongs to the sulfonamide class, featuring a sulfonyl group bridging two aromatic systems. The primary benzene ring contains methyl substituents at the 3- and 4-positions, while the sulfonamide nitrogen is bonded to a 4-hydroxyphenyl group . This arrangement confers both hydrophobic (methyl groups) and hydrophilic (hydroxyl and sulfonamide) properties, influencing its solubility and reactivity.

Molecular Formula and Weight

  • Molecular Formula: C15H17NO3S\text{C}_{15}\text{H}_{17}\text{NO}_{3}\text{S}

  • Molecular Weight: 291.36538 g/mol .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide likely involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-aminophenol under basic conditions. This method parallels the preparation of similar sulfonamides, where sulfonyl chlorides react with amines to form sulfonamide linkages .

Example Reaction:

3,4-Dimethylbenzenesulfonyl chloride+4-AminophenolBaseN-(4-Hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide+HCl\text{3,4-Dimethylbenzenesulfonyl chloride} + \text{4-Aminophenol} \xrightarrow{\text{Base}} \text{N-(4-Hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide} + \text{HCl}
ManufacturerProduct NumberPackagingPrice (USD)PurityUpdated Date
AK Scientific9406CG500 mg202N/A2021-12-16
AK Scientific9406CG2.5 g407N/A2021-12-16
UkrOrgSynthesis Ltd.N/ACustomInquiryN/A2021-12-16

Pricing data indicate a cost-effective scale-up option for bulk quantities .

Physicochemical Properties

Solubility and Stability

Although explicit solubility data are absent, the compound’s structure suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the sulfonamide and hydroxyl groups. Stability under acidic or basic conditions would depend on the susceptibility of the sulfonamide bond to hydrolysis, a common trait in this class .

Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, can be estimated using computational tools. For comparison, N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzene-1-sulfonamide (a structural analog) has a LogP of 3.88 , suggesting that the target compound may exhibit similar partitioning behavior.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator